1-Benzyl-6-methylpiperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-6-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-13(14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSBJAIJUUQUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 6 Methylpiperidin 3 Amine
Established Synthetic Routes and Reaction Conditions
Multi-step Preparations from Precursors
The synthesis of 1-benzyl-6-methylpiperidin-3-amine frequently begins with precursors such as pyridine (B92270) derivatives or piperidinones. These starting materials provide a foundational scaffold that can be chemically modified through a series of reactions to yield the target compound.
N-acylation and quaternization are key initial steps in some synthetic pathways. For instance, the synthesis can start from 4-methylpicoline, which undergoes a reaction with benzyl (B1604629) chloride. This step results in the quaternization of the pyridine nitrogen, forming a pyridinium (B92312) salt. researchgate.net This activation of the pyridine ring is crucial for subsequent reduction steps.
The reduction of the pyridinium or piperidone intermediates is a critical phase in the synthesis. Both partial and full reduction methods are employed, utilizing various reducing agents to achieve the desired level of saturation in the piperidine (B6355638) ring.
Commonly used reduction techniques include:
Catalytic Hydrogenation: This method is widely used for the reduction of the pyridine ring. google.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed under a hydrogen atmosphere. d-nb.info The conditions for catalytic hydrogenation, such as pressure and temperature, can be adjusted to control the reaction's outcome. google.com
Borohydride (B1222165) Reductions: Sodium borohydride (NaBH₄) and other borohydride reagents are used for the reduction of ketone functionalities in piperidinone precursors. researchgate.net These reagents are generally selective for carbonyl groups, leaving other functional groups intact.
A specific example involves the selective reduction of the N-benzyl tetrahydropyridine (B1245486) intermediate to yield the desired piperidine derivative. researchgate.net
Reductive amination is a powerful and versatile method for forming C-N bonds and is a key strategy in the synthesis of this compound and related compounds. d-nb.infopearson.comresearchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
In the context of synthesizing this compound, a piperidinone precursor can be subjected to reductive amination. This one-pot reaction first forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. nottingham.ac.uk The choice of reducing agent can influence the stereochemical outcome of the reaction.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-methylpicoline | 1. Benzyl chloride 2. Selective reduction | N-benzyl tetrahydropyridine | researchgate.net |
| Piperidinone precursor | Amine, Reducing Agent (e.g., NaBH₃CN) | This compound | researchgate.net |
| Benzaldehyde | Benzylamine (B48309), Reducing Agent | Dibenzylamine | pearson.com |
Intramolecular Cyclization Pathways for Piperidine Ring Formation
An alternative approach to constructing the piperidine ring is through intramolecular cyclization reactions. These methods involve creating a linear precursor that contains both the nitrogen atom and the necessary carbon chain, which then cyclizes to form the heterocyclic ring.
Radical cyclization offers a powerful method for the formation of cyclic systems, including the piperidine ring. mdpi.com In this approach, a radical is generated on a side chain attached to a nitrogen atom. This radical can then attack an unsaturated bond within the same molecule to form the piperidine ring. The regioselectivity of the cyclization (i.e., whether a 5-exo or 6-endo cyclization occurs) is a key consideration and is influenced by factors such as the substitution pattern of the substrate and the reaction conditions. mdpi.com While specific examples for the direct synthesis of this compound via radical cyclization are not prominently detailed in the provided context, the general principles of radical cyclization are applicable to the formation of substituted piperidines. mdpi.com
Mannich-type Cyclizations
The construction of the piperidine ring system, a core feature of this compound, can be effectively achieved through Mannich-type cyclizations. This class of reaction involves the aminoalkylation of a carbon-based nucleophile via an iminium ion intermediate. In the context of piperidine synthesis, an intramolecular Mannich-type reaction is a powerful strategy for forming the heterocyclic ring. mun.ca
Generally, the synthesis involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine, which then undergoes cyclization. For instance, the reaction of an amino-tethered enal can be treated with an acid catalyst like titanium tetrachloride (TiCl₄) to induce an intramolecular Mannich-type cyclization, yielding a cis-2,6-disubstituted piperidine as a single isomer. mun.ca Another established approach involves the condensation reaction between substituted aromatic aldehydes, a ketone such as ethyl methyl ketone, and an amine source like ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to produce substituted piperidones, which are precursors to aminopiperidines. chemrevlett.com These methods highlight the utility of the Mannich reaction in building the fundamental piperidine structure.
Table 1: Examples of Mannich-type Reactions for Piperidine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Amine and 5-benzyloxypent-2-enal | TiCl₄, Dichloromethane, 0 °C | cis-2,6-disubstituted piperidine | 88% | mun.ca |
| Substituted aromatic aldehyde, ethyl methyl ketone, ammonium acetate | Ethanol | Substituted 4-piperidone (B1582916) | Not specified | chemrevlett.com |
Enantioselective Synthesis and Chiral Resolution
Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For 3-substituted piperidines like this compound, which contains at least two stereocenters, enantioselective synthesis and chiral resolution are critical for isolating the desired stereoisomer. nih.gov The development of asymmetric routes to enantiomerically enriched 3-substituted piperidines is an area of active research, as traditional stepwise construction can be lengthy and often requires stoichiometric chiral building blocks or resolution to control the absolute stereochemistry. nih.govacs.org
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a robust strategy for introducing stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
One such method involves using amino acids from the chiral pool as starting materials. whiterose.ac.uk For example, L-glutamic acid can be used to synthesize chiral lactams, which are then converted into the desired piperidine derivatives. whiterose.ac.uk Another approach utilizes a chiral sulfinyl group. An aldehyde can be treated with a chiral sulfinate ester, such as (1R,2S,5R)-menthyl (S)-p-toluenesulfinate, to form a chiral sulfinimine. Subsequent reactions on this intermediate proceed with high diastereoselectivity, and the sulfinyl auxiliary can be cleaved under acidic conditions to yield the enantiomerically enriched amine. whiterose.ac.uk A different strategy employs an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with high retention of chirality (ee > 95%). rsc.org
Asymmetric Catalysis in Piperidine Synthesis
Asymmetric catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
A prominent example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org In this process, a dihydropyridine, formed by the partial reduction of pyridine, undergoes a Rh-catalyzed asymmetric carbometalation with an aryl or vinyl boronic acid. nih.govsnnu.edu.cn This step creates a 3-substituted tetrahydropyridine with high yield and excellent enantioselectivity. Subsequent reduction of the remaining double bond affords the final enantioenriched 3-substituted piperidine. nih.govacs.orgsnnu.edu.cn Biocatalysis also presents a powerful tool. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic reactions, have been developed for the asymmetric dearomatization of activated pyridines. nih.gov A key step in one such process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov
Table 2: Asymmetric Catalysis for 3-Substituted Piperidine Synthesis
| Method | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck | Rh-catalyst / Chiral Ligand | 3-Aryl-tetrahydropyridine | High | nih.govacs.org |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | 3-Substituted Piperidine | High | nih.gov |
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org
Enzymatic kinetic resolution is a widely used technique. For primary amines, engineered amine dehydrogenases (AmDH) can be employed. d-nb.info For example, a NADH-dependent engineered amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1), used in conjunction with a NADH-oxidase (NOx), can effectively resolve racemic α-chiral primary amines. d-nb.info The enzyme selectively oxidizes one enantiomer (e.g., the R-enantiomer) to the corresponding ketone, leaving the other enantiomer (e.g., the S-enantiomer) unreacted and thus enantiomerically pure. This method has been used to achieve high enantiomeric excess (>99% ee) with conversions approaching the theoretical maximum of 50%. d-nb.info Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also commonly used for the kinetic resolution of racemic amines through enantioselective acylation, although this method is limited to a maximum theoretical yield of 50% for the resolved amine. researchgate.net
Functional Group Interconversions and Derivatization Strategies
Once the this compound core has been synthesized, the primary amine moiety serves as a versatile handle for a wide range of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecules.
Reactions of the Amine Moiety (e.g., nucleophilic substitution, acylation, reductive amination)
The primary amine at the C-3 position is a potent nucleophile and can participate in a variety of bond-forming reactions.
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows the amine to act as a nucleophile, displacing a leaving group on an electrophilic substrate. youtube.com While the reaction of amines with alkyl halides can lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium salts, it can be a viable method for introducing new alkyl groups under controlled conditions. youtube.com The amine can also participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a suitable leaving group (like a halogen) from an activated aromatic ring, typically one bearing electron-withdrawing groups at the ortho or para positions. nih.govyoutube.com
Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or esters to form amides. For example, treatment with carbobenzoxy chloride (Cbz-Cl) in the presence of a base like diisopropylethylamine (DIEA) yields the corresponding Cbz-protected amine. nih.gov This reaction is fundamental for installing protecting groups or for building more complex structures like peptides or peptidomimetics. nih.gov
Reductive Amination: Reductive amination is a highly effective method for N-alkylation. organic-chemistry.org This two-step process, which can often be performed in one pot, involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent to form a more substituted amine. pearson.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly mild and effective for this transformation. nih.govorganic-chemistry.org This reaction provides a direct and high-yielding route to secondary amines. For example, reductive amination of cyclohexanone (B45756) with benzylamine has been studied using various catalysts, demonstrating the conversion to the N-alkylated product. researchgate.net
Table 3: Derivatization Reactions of Primary Amines
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Carbobenzoxy chloride (Cbz-Cl), DIEA | Cbz-protected Amine (Carbamate) | nih.gov |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine | nih.govorganic-chemistry.org |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Secondary/Tertiary/Quaternary Amines | youtube.com |
Transformations of the Benzyl Group
The N-benzyl group in this compound is a versatile handle for chemical modification, primarily serving as a protecting group that can be removed or transformed to introduce new functionalities. The most common transformation is debenzylation to yield the secondary amine, 6-methylpiperidin-3-amine. This process, known as hydrogenolysis, is typically achieved through catalytic hydrogenation.
Catalytic transfer hydrogenation is a widely used method, employing a palladium catalyst, often on a carbon support (Pd/C), with a hydrogen donor like ammonium formate (B1220265) in a solvent such as methanol. sciencemadness.org The reaction is generally conducted over several hours. sciencemadness.org Alternatively, direct hydrogenation using hydrogen gas (H₂) with a Pd/C catalyst is also effective. sciencemadness.org While both 5% and 10% loadings of Pd/C can be used, the reaction rate may vary. sciencemadness.org In some cases, the addition of a mild acid, like acetic acid, can facilitate the debenzylation of N-benzyl groups, particularly in complex molecules. nih.gov
Oxidative methods provide an alternative to hydrogenolysis for N-debenzylation. Reagents such as N-iodosuccinimide (NIS) can effect the removal of the benzyl group. ox.ac.uk The reaction conditions can be tuned; for instance, using specific equivalents of NIS can lead to mono-debenzylation, while an excess in the presence of water can lead to complete deprotection. ox.ac.uk Another oxidative approach involves the use of a bromo radical, which can be generated from bromide under mild conditions, to cleave the N-benzyl bond. organic-chemistry.org
These transformations are crucial as the resulting secondary amine is a key intermediate for further functionalization, allowing for the introduction of a wide array of substituents at the nitrogen position.
Table 1: Selected Methods for N-Debenzylation of Benzylamines
| Method | Catalyst/Reagent | Conditions | Typical Outcome |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, ~20 hours | Cleavage of N-benzyl group |
| Catalytic Hydrogenation | Pd/C, H₂ | Solvent (e.g., Methanol) | Cleavage of N-benzyl group |
| Acid-Facilitated Hydrogenolysis | Pd/C, H₂ | Acetic acid additive | Facilitated cleavage |
| Oxidative Deprotection | N-Iodosuccinimide (NIS) | Dry or aqueous conditions | Mono- or di-debenzylation |
| Oxidative Cleavage | Bromo Radical | Mild oxidation of bromide | Cleavage of N-benzyl group |
Modifications of the Piperidine Ring System
The piperidine ring of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogues. These modifications can involve introducing new substituents, altering the ring's conformation, or constructing bridged systems. nih.gov
Functionalization can occur at various positions on the ring. For instance, alkylation at the C3 position of a piperidine ring can be achieved by first converting the piperidine to N-chloropiperidine, followed by dehydrohalogenation to form a Δ¹-piperideine intermediate. odu.edu This intermediate can then be deprotonated to form an enamide anion, which reacts with alkyl halides to introduce a substituent at the C3 position. odu.edu While this method is described for piperidine itself, the principles could be adapted to the 6-methyl-substituted ring after debenzylation.
Another strategy involves the synthesis of piperidine derivatives with different substitution patterns from acyclic precursors, which can then be N-benzylated. For example, 2-substituted N-benzyl-4-piperidones can be synthesized via an aza-Michael addition/cyclization reaction of a divinyl ketone with benzylamine. kcl.ac.uk These piperidones serve as versatile building blocks for further modifications. kcl.ac.uk
Furthermore, the piperidine ring can be incorporated into more complex, sterically constrained structures. The synthesis of bridged piperidines, such as 2-azanorbornanes and nortropanes, can be achieved from piperidine-based precursors. nih.gov This approach aims to control the conformation of the piperidine ring, which can be crucial for biological activity. nih.gov Such modifications would likely require a multi-step synthesis starting from a suitable piperidine precursor before or after the introduction of the N-benzyl and C6-methyl groups.
Table 2: Strategies for Piperidine Ring Modification
| Modification Type | Synthetic Strategy | Key Intermediates | Potential Outcome |
|---|---|---|---|
| C3-Alkylation | N-chlorination & dehydrohalogenation | Δ¹-piperideine, enamide anion | Introduction of alkyl groups at C3 |
| Diverse Substitution | Aza-Michael addition/cyclization | N-benzyl-4-piperidones | Access to various substituted piperidines |
| Conformational Constraint | Synthesis of bridged systems | Enantiomeric precursors | Formation of bicyclic structures (e.g., 2-azanorbornane) |
| Alkoxy Functionalization | Hydrogenation of substituted pyridines | Quaternary pyridinium salt | Introduction of alkoxy groups |
Mechanistic Investigations of Key Synthetic Steps
The synthesis of substituted piperidines like this compound typically involves key steps whose mechanisms have been the subject of detailed investigation. These include intramolecular cyclization and reductive amination.
Elucidation of Reaction Pathways
A plausible synthetic pathway to this compound involves the intramolecular reductive amination of a suitable amino-ketone precursor. The general mechanism for such reactions proceeds through the formation of a cyclic imine or enamine intermediate. nih.gov
The reaction pathway can be described as follows:
Iminium Formation: An acyclic precursor containing a primary amine and a ketone functionality undergoes intramolecular condensation. The amine attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a cyclic iminium ion intermediate (a Δ¹-piperideine derivative). nih.gov
Reduction: This cyclic iminium ion is then reduced in situ to the corresponding saturated piperidine ring. The reducing agent delivers a hydride to the electrophilic carbon of the C=N bond, yielding the final amine product. researchgate.net
An alternative pathway, particularly in radical-mediated cyclizations, involves the formation of a radical intermediate which then undergoes intramolecular cyclization. For example, a radical can be generated on a nitrogen-containing precursor, which then attacks a pendant alkene in a 6-endo or 6-exo fashion to form the piperidine ring. mdpi.com
In multi-component reactions, such as a vinylogous Mannich-type reaction, a dienolate can react with an aldehyde and a chiral amine (like α-methyl benzylamine) to form a chiral dihydropyridinone. rsc.org This intermediate is a versatile building block that can be further reduced and modified to yield highly substituted chiral piperidines. rsc.org This pathway highlights how stereochemistry can be controlled from the initial steps.
Role of Catalysts and Reagents
The choice of catalysts and reagents is critical in directing the reaction pathway and determining the efficiency and stereoselectivity of the synthesis.
Catalysts:
Transition Metal Catalysts: In reductive amination, various transition metal catalysts are employed. Ruthenium complexes, such as RuCl₂(PPh₃)₃, are effective for the reductive amination of carbonyl compounds with ammonia (B1221849) or amines using H₂ gas. researchgate.net Iridium complexes, like those containing a Cp* ligand, have been developed for the N-heterocyclization of primary amines with diols. organic-chemistry.org Palladium catalysts (e.g., Pd/C) are not only used for debenzylation but can also be involved in cyclization reactions. nih.gov Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form piperidines. nih.gov
Organocatalysts: In recent years, metal-free catalysis has gained prominence. Borane (B79455) catalysts, for example, can mediate the transfer hydrogenation of pyridines to piperidines using ammonia borane as the hydrogen source. organic-chemistry.org
Reagents:
Reducing Agents: The reduction of the iminium intermediate is a key step. Sodium borohydride (NaBH₄) is a common, mild reducing agent used for this purpose. rsc.org In some protocols, stronger reducing agents like lithium aluminum hydride (LiAlH₄) might be used. Phenylsilane, in combination with an iron catalyst, can serve to both form and reduce the imine intermediate. nih.gov
Activating Reagents: In syntheses starting from amino alcohols, thionyl chloride (SOCl₂) can be used for efficient chlorination, facilitating a one-pot cyclization to the piperidine. organic-chemistry.org In the formation of dihydropyridinones via the Mannich reaction, a Lewis acid like tin(II) triflate (Sn(OTf)₂) can be used to activate the in situ formed aldimine towards nucleophilic attack. rsc.org
The interplay between the catalyst, reagents, and substrates dictates the reaction mechanism, influencing yield, and the stereochemical outcome of the final piperidine product.
Table 3: Role of Selected Catalysts and Reagents in Piperidine Synthesis
| Catalyst/Reagent | Type | Role in Synthesis | Key Reaction Step |
|---|---|---|---|
| RuCl₂(PPh₃)₃ | Ruthenium Catalyst | Catalyzes hydrogenation of imine | Reductive Amination |
| Cp*Ir Complex | Iridium Catalyst | Catalyzes N-heterocyclization | Cyclization of amine with diol |
| Pd/C | Palladium Catalyst | Hydrogenation/Hydrogenolysis | Debenzylation, Ring Formation |
| Borane (B(C₆F₅)₃) | Organocatalyst | Metal-free transfer hydrogenation | Reduction of Pyridines |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduces iminium ion intermediate | Reduction |
| Phenylsilane | Reducing Agent | Promotes imine formation and reduction | Reductive Amination/Cyclization |
| Thionyl Chloride (SOCl₂) | Activating Reagent | Converts alcohol to chloride | Cyclization Precursor Formation |
| Tin(II) Triflate (Sn(OTf)₂) | Lewis Acid Catalyst | Activates imine for nucleophilic attack | Mannich Reaction |
Stereochemical and Conformational Aspects of 1 Benzyl 6 Methylpiperidin 3 Amine
Analysis of Stereoisomers (Enantiomers and Diastereomers)
The chemical structure of 1-benzyl-6-methylpiperidin-3-amine features two stereocenters at the C3 and C6 positions of the piperidine (B6355638) ring. This gives rise to the possibility of four distinct stereoisomers, which can be classified as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and amino groups.
The synthesis of disubstituted piperidines, such as this compound, often yields a mixture of these cis and trans racemates. acs.orgacs.orgresearchgate.netrsc.org The separation of these mixtures into individual stereoisomers is a crucial step for detailed biological and chemical characterization. This is typically achieved through chromatographic techniques, such as preparative chiral High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography, which allow for the isolation of the pure enantiomers. acs.orgacs.org
The cis and trans nomenclature for 3,6-disubstituted piperidines describes the relative stereochemistry of the substituents. In the cis-isomer, both the methyl group at C6 and the amino group at C3 are on the same side of the piperidine ring plane. Conversely, in the trans-isomer, these substituents are on opposite sides of the ring plane. Each of these diastereomers exists as a pair of non-superimposable mirror images, known as enantiomers.
| Stereoisomer Type | Description | Number of Isomers |
| Diastereomers | Stereoisomers that are not mirror images of each other. In this case, they are the cis and trans isomers, differing in the relative orientation of the C3-amino and C6-methyl groups. | 2 (one cis pair and one trans pair) |
| Enantiomers | Non-superimposable mirror images. Each diastereomer (cis and trans) consists of a pair of enantiomers. | 4 (two pairs) |
Conformational Preferences and Dynamics of the Piperidine Ring
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.orgias.ac.innih.gov However, other conformations, such as the twist-boat, are also possible and can be populated, sometimes stabilized by interactions with other molecules like proteins. rsc.orgnih.gov For N-methyl piperidine, the energy difference between the chair and twist forms has been computationally determined. rsc.org
The chair conformation of the piperidine ring can undergo a process known as ring inversion or a "chair flip," where axial substituents become equatorial and vice versa. masterorganicchemistry.com This dynamic equilibrium is influenced by the energetic favorability of the substituent positions. For this compound, the equilibrium between the two possible chair conformations will be dictated by the steric demands of the N-benzyl, C3-amino, and C6-methyl groups.
Influence of Substituents on Molecular Conformation
The conformational equilibrium of the this compound ring is significantly influenced by the steric and electronic properties of its substituents. The primary driving force for the preferred conformation is the minimization of steric hindrance, particularly unfavorable 1,3-diaxial interactions. youtube.comlibretexts.orglibretexts.orgchemistrysteps.com
Substituents on a piperidine ring generally prefer to occupy the more spacious equatorial position over the more sterically hindered axial position. masterorganicchemistry.comwikipedia.org The energetic cost of a substituent being in the axial position is known as its conformational free energy or A-value. wikipedia.orgmasterorganicchemistry.comlibretexts.org A higher A-value indicates a stronger preference for the equatorial position.
The N-benzyl group is a bulky substituent that plays a significant role in the conformational preferences of the piperidine ring. nih.gov Studies on N-benzylpiperidines have shown that the benzyl (B1604629) group can influence the stereochemical outcome of reactions, for example, by driving epimerization to relieve unfavorable 1,3-diaxial interactions. rsc.orgwhiterose.ac.uk In some N-benzyl-disubstituted piperidines, a conformation where all substituents occupy equatorial positions has been observed to be the most stable. researchgate.net
For the cis-isomer of this compound, one chair conformation would place both the methyl and amino groups in equatorial positions, which is generally the most stable arrangement. In the trans-isomer, one substituent must be axial while the other is equatorial. The preferred conformation will be the one where the substituent with the larger A-value occupies the equatorial position.
| Substituent | Approximate A-value (kcal/mol) | Conformational Preference |
| Methyl (-CH₃) | 1.7 wikipedia.org | Strongly prefers equatorial position |
| Amino (-NH₂) | ~1.2-1.6 | Prefers equatorial position |
| Benzyl (-CH₂Ph) on Nitrogen | Large and flexible, influences nitrogen inversion and ring conformation | Prefers an orientation that minimizes steric clash |
Given the A-values, the methyl group has a strong preference for the equatorial position. The amino group also favors the equatorial position. Therefore, in the most stable conformation of the cis-isomer, both the C3-amino and C6-methyl groups are expected to be in equatorial positions. For the trans-isomer, the conformation with the equatorial methyl group and axial amino group would likely be more stable than the alternative with an axial methyl group.
Computational and Theoretical Investigations of 1 Benzyl 6 Methylpiperidin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For 1-benzyl-6-methylpiperidin-3-amine, DFT studies can reveal details about its molecular orbitals, charge distribution, and reactivity.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous structures. nih.govaun.edu.eg For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be a primary focus. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution across the molecule. nih.gov This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the amine group are expected to be electron-rich centers.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C13H20N2 | PubChem uni.lu |
| Molecular Weight | 204.31 g/mol | PubChem nih.gov |
| XLogP3 | 1.8 | PubChem uni.lu |
| Monoisotopic Mass | 204.162648646 Da | PubChem nih.gov |
| Topological Polar Surface Area | 29.3 Ų | PubChem nih.gov |
| Heavy Atom Count | 15 | PubChem nih.gov |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, typically a protein. This is crucial for drug discovery and understanding biological activity.
Ligand Preparation and Conformational Sampling
Before docking, the 3D structure of this compound must be prepared. This involves generating a low-energy conformation of the molecule. Due to the presence of rotatable bonds, the molecule can exist in various conformations. Conformational sampling methods are employed to explore these different spatial arrangements to find the most stable one, which is then used for docking studies.
Prediction of Binding Modes with Biological Targets
Molecular docking simulations predict the preferred orientation of this compound when it binds to a biological target. The process involves placing the ligand in the binding site of the protein and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in studies of similar piperidine derivatives, the benzyl (B1604629) group often engages in hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors or donors. nih.gov
Scoring Functions and Binding Affinity Prediction
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the target protein. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com These scores help in ranking different ligands and predicting their potential efficacy. For this compound, the scoring function would quantify the strength of its predicted interactions within the binding pocket of a target protein.
Molecular Dynamics Simulations to Explore Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. Unlike the static picture from molecular docking, MD simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows for a more detailed analysis of the intermolecular interactions and can help refine the binding mode predicted by docking. nih.gov
Structure-Based Design Principles Guided by Computational Data
The insights gained from computational studies can guide the design of new molecules with improved properties. For instance, if docking studies reveal that a particular part of this compound is not making optimal contact with the target, medicinal chemists can modify that part of the structure to enhance binding. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern drug discovery. The computational data provides a rational basis for structural modifications, potentially reducing the time and cost of developing new therapeutic agents.
Molecular and Mechanistic Biological Studies of 1 Benzyl 6 Methylpiperidin 3 Amine and Its Derivatives
Target Identification and Engagement at the Molecular Level
The interaction of piperidine (B6355638) derivatives with various biological targets is a key area of research. These interactions are fundamental to their potential pharmacological effects.
Derivatives of benzylpiperidine have been shown to exhibit significant binding affinities for various receptors, particularly G-protein coupled receptors (GPCRs). nih.govfrontiersin.org GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. nih.govfrontiersin.org
One area of focus has been the sigma receptors (σR), which are not classified as opioid receptors and are involved in various neurological functions. nih.gov Studies on benzylpiperazine derivatives, which share structural similarities with benzylpiperidines, have demonstrated high affinity for the σ1 receptor. nih.gov For instance, certain derivatives have shown Kᵢ values for σ1R in the nanomolar range, indicating potent binding. nih.gov The selectivity for σ1R over σ2R is a critical factor, and some compounds have exhibited high selectivity ratios. nih.govnih.gov
Furthermore, research into 1-benzylpiperidine (B1218667) derivatives has explored their affinity for the human serotonin (B10506) transporter (h-SERT), another important target in the central nervous system. mdpi.com Competitive binding studies using radiolabeled ligands have been employed to determine the binding affinity (Kᵢ) of these compounds. mdpi.com The interaction with h-SERT is often characterized by cation-π interactions between the piperidine ring's amine group and specific amino acid residues like aspartate or glutamate (B1630785) within the binding site. mdpi.comnih.gov The presence of a benzyl (B1604629) group can influence these interactions and, consequently, the binding affinity. mdpi.comnih.gov
Additionally, derivatives of 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) have been investigated for their affinity to the human dopamine (B1211576) D2 receptor, with some compounds showing Ki values in the nanomolar range. mdpi.com
Table 1: Receptor Binding Affinities of Selected Piperidine Derivatives
The inhibitory effects of piperidine derivatives on various enzymes have been a significant area of research.
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases. researchgate.net Pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors. nih.govnih.gov Several of these compounds have shown potent and selective inhibition of MAO-B, with IC₅₀ values in the sub-micromolar range. nih.govnih.gov Kinetic studies have revealed that some of these derivatives act as competitive and reversible inhibitors of MAO-B. researchgate.netnih.gov For instance, compound S5, a pyridazinobenzylpiperidine derivative, demonstrated a Kᵢ value of 0.155 µM for MAO-B. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary approach for managing Alzheimer's disease. nih.govnih.gov N-benzylpiperidine derivatives have been identified as inhibitors of both AChE and BuChE, with some compounds exhibiting activity in the micromolar range. nih.gov These compounds can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Falcipain-2: Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is considered a promising drug target. rsc.orgnih.gov While direct studies on 1-benzyl-6-methylpiperidin-3-amine are lacking, the general class of peptidomimetic nitriles has been designed as inhibitors of falcipain-2. rsc.org These inhibitors are designed to optimally occupy the selectivity-determining subpockets of the enzyme. rsc.org
Table 2: Enzyme Inhibition Data for Selected Piperidine Derivatives
Understanding the interactions between piperidine derivatives and their target proteins at the atomic level is crucial for drug design and optimization. researchgate.net Molecular docking and X-ray crystallography are key techniques used for this purpose.
For sigma receptor ligands, studies have shown that the basic amino moiety of piperidine derivatives can form essential ionic interactions with acidic residues like Glutamate (Glu) and Aspartate (Asp) in the receptor's binding pocket. nih.gov For instance, a bidentate salt bridge interaction involving the piperidine nitrogen atom and the carboxylate groups of Glu172 and Asp126 has been observed. nih.gov Additionally, π-cation interactions between the ionized nitrogen atom and aromatic residues like Phenylalanine (Phe) can further stabilize the complex. nih.gov
In the case of cholinesterase inhibitors, N-benzylpiperidine moieties have been shown to engage in π-π stacking interactions with tryptophan (Trp) residues in both the catalytic and peripheral anionic sites of the enzyme. nih.gov Cation-π interactions with Phe residues also contribute to the binding. nih.gov
For MAO-B inhibitors, molecular docking studies have revealed that pyridazinobenzylpiperidine derivatives can form pi-pi stacking interactions with tyrosine (Tyr) residues within the active site, contributing to the stability of the enzyme-inhibitor complex. researchgate.netnih.gov
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which piperidine derivatives exert their effects are a direct consequence of their interactions with specific biological targets.
The binding of piperidine derivatives to receptors and enzymes can modulate various biochemical pathways.
GPCR Signaling: By binding to GPCRs like sigma, serotonin, and dopamine receptors, these compounds can influence downstream signaling cascades. encyclopedia.pub This can involve the modulation of second messengers such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), leading to a wide range of cellular responses. encyclopedia.pub The activation or inhibition of these pathways can affect neurotransmission and other physiological processes. nih.gov
Monoamine Metabolism: As inhibitors of MAO-B, pyridazinobenzylpiperidine derivatives can increase the levels of dopamine in the brain by preventing its breakdown. researchgate.net This is a key mechanism for their potential therapeutic use in conditions characterized by dopamine deficiency. researchgate.net
Cholinergic Signaling: By inhibiting AChE and BuChE, N-benzylpiperidine derivatives can increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov
The modulation of biochemical pathways by piperidine derivatives ultimately leads to specific cellular responses.
Antiproliferative Activity: Certain novel piperidine derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.gov For example, compound 17a, a piperidine derivative, was shown to decrease the viability of PC3 prostate cancer cells in a time- and concentration-dependent manner. nih.gov
Induction of Apoptosis: The same study on compound 17a also revealed its ability to induce apoptosis (programmed cell death) in PC3 cells. nih.gov This was observed through morphological changes such as cell rounding and the formation of cell debris, and confirmed by assays using propidium (B1200493) iodide and Annexin V-FITC. nih.gov
Cytotoxicity: The cytotoxic effects of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been evaluated against both non-cancerous and cancerous cell lines. mdpi.com These studies help in determining the selectivity of the compounds for cancer cells. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Annexin V-FITC |
| Dopamine |
| Haloperidol |
| N-benzylpiperidine |
| Propidium iodide |
| Pyridazinobenzylpiperidine |
| Serotonin |
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological effects of this compound and its related derivatives are deeply intertwined with their molecular architecture. Structure-Activity Relationship (SAR) studies, which systematically alter the compound's structure to observe corresponding changes in biological activity, have been crucial in elucidating the roles of its primary components: the benzyl moiety, the piperidine ring, and the amine group.
Impact of Benzyl Moiety Modifications
Modifications to the benzyl group at the N-1 position of the piperidine ring significantly influence the biological activity of these compounds, primarily by affecting their binding affinity to various receptors and enzymes.
The nature and position of substituents on the benzyl ring are critical. For instance, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives designed as inhibitors of monoamine oxidase (MAO), the placement of different functional groups on the N-benzyl ring led to varied inhibitory profiles. mdpi.com Derivatives with a para-fluoro or para-bromo substitution showed selective inhibitory activity against MAO-A. mdpi.com In contrast, compounds with meta-bromo, ortho-methyl, or methoxy (B1213986) groups at the meta or di-meta positions effectively inhibited both MAO-A and MAO-B. mdpi.com This highlights how electronic effects and steric factors of the benzyl ring substituents can tune both the potency and selectivity of the molecule.
Similarly, in the context of dopamine transporter (DAT) inhibitors based on a constrained piperidine scaffold, the presence of an electron-withdrawing group on the phenyl ring of the N-benzyl group was found to have the maximum effect on enhancing potency at the DAT. nih.gov Further studies on inhibitors for human Equilibrative Nucleoside Transporters (ENTs) showed that the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine (B1678402) ring (a bioisostere of piperidine) was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
The benzyl group can also be replaced with other aromatic or heterocyclic systems to probe steric and hydrogen-bonding interactions. For example, replacing the phenyl ring in the benzyl group with various heterocyclic moieties resulted in compounds with moderate activity for the DAT. nih.gov In the development of acetylcholinesterase (AChE) inhibitors, the benzyl group is part of a larger pharmacophore. The addition of a 5,6-dimethoxy substitution on an indanone moiety, which is linked to the piperidine via a methyl group, resulted in one of the most potent AChE inhibitors, demonstrating a selective affinity 1250 times greater for AChE than for butyrylcholinesterase. nih.gov
The table below summarizes the impact of various benzyl moiety modifications on biological activity.
| Derivative Class | Modification | Biological Target | Observed Effect | Reference(s) |
| (S)-1-phenyl-dihydroisoquinoline-2(1H)-carboxamides | p-F or p-Br on benzyl ring | MAO-A | Selective inhibition | mdpi.com |
| (S)-1-phenyl-dihydroisoquinoline-2(1H)-carboxamides | m-Br, o-CH₃, or m-OCH₃ on benzyl ring | MAO-A, MAO-B | Dual inhibition | mdpi.com |
| cis-3,6-disubstituted piperidines | Electron-withdrawing group on benzyl's phenyl ring | DAT | Increased potency | nih.gov |
| FPMINT Analogues | Halogen on fluorophenyl moiety | ENT1, ENT2 | Essential for inhibitory activity | polyu.edu.hk |
| Indanone derivatives | 5,6-dimethoxy substitution | AChE | Potent and selective inhibition | nih.gov |
Influence of Piperidine Ring Substituents
For monoamine oxidase (MAO) inhibitors, substitutions on the piperidine ring have been shown to be critical. Studies on coumarin (B35378) derivatives with piperidinyl compounds revealed that the position of substituents strongly influenced MAO-B inhibition, with 1,3-substituted piperidine rings showing better activity than 1,4-substituted ones. nih.gov Furthermore, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity against both MAO-A and MAO-B. nih.gov
In the context of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring led to a notable reduction in σ1 affinity. nih.gov However, the introduction of substituents on the piperidine nitrogen could modulate this activity. An N-methyl group on the piperidine increased lipophilic interactions within the σ1 receptor binding pocket, enhancing affinity compared to the unsubstituted secondary amine. nih.gov In contrast, larger substituents like N-ethyl or N-tosyl moieties resulted in considerably lower σ1 affinity. nih.gov
The replacement of the piperidine ring with a bioisostere, such as a piperazine ring, has also been explored. In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, synthesizing a benzylpiperazine derivative was planned to assess the influence of the additional aliphatic tertiary amino group on MAGL activity.
The table below details the influence of piperidine ring modifications.
| Derivative Class | Modification | Biological Target | Observed Effect | Reference(s) |
| Coumarin-piperidine hybrids | 1,3-substitution vs 1,4-substitution | MAO-B | 1,3-substitution showed better activity | nih.gov |
| Coumarin-piperidine hybrids | para-hydroxy substitution | MAO-A, MAO-B | Increased inhibitory effect | nih.gov |
| 4-(2-aminoethyl)piperidines | N-methyl substitution | σ1 Receptor | Increased affinity vs. N-H | nih.gov |
| 4-(2-aminoethyl)piperidines | N-ethyl or N-tosyl substitution | σ1 Receptor | Considerably lower affinity vs. N-H | nih.gov |
| Benzylpiperidine derivatives | Replacement with piperazine ring | MAGL | Planned to assess influence on activity |
Effects of Amine Substitutions
The primary amine at the C-3 position is a key functional group that can be modified to alter the compound's biological properties. Derivatization of this amine group can impact receptor binding and pharmacokinetic characteristics.
In the development of DAT inhibitors, a series of compounds were synthesized by derivatizing the exocyclic N-atom at the 3-position of a cis-3,6-disubstituted piperidine lead. nih.gov This study, which involved creating various substituted phenyl and heterocyclic derivatives from the amine, demonstrated that these modifications are important for activity at the DAT. nih.gov
For pentacyclic benzimidazole (B57391) derivatives with anticancer properties, the nature and position of amino side chains significantly influenced their activity. mdpi.com Derivatives with an N,N-dimethylaminopropyl side chain, a tertiary amine, displayed heightened antiproliferative activity, establishing them as potent DNA binders. mdpi.com This suggests that increasing the basicity and steric bulk of the amine substituent can enhance certain biological actions. The length of the amino side chain was also found to significantly impact cellular uptake and nuclear targeting. mdpi.com
Research on MAO inhibitors has also shown that replacing a group with a tertiary amine can produce potent compounds against MAO-A. nih.gov
The table below summarizes the effects of modifying the amine group.
| Derivative Class | Modification | Biological Target/Activity | Observed Effect | Reference(s) |
| cis-3,6-disubstituted piperidines | Derivatization of exocyclic N-amine | DAT | Important for activity | nih.gov |
| Pentacyclic benzimidazoles | N,N-dimethylaminopropyl side chain | Antiproliferative Activity | Heightened activity, potent DNA binding | mdpi.com |
| Indole-based derivatives | Replacement with a tertiary amine group | MAO-A | Resulted in potent inhibitors | nih.gov |
In Vitro Pharmacological Profiling (limited to molecular/cellular assays)
The biological activity of this compound derivatives has been characterized through various in vitro molecular and cellular assays. These assays provide quantitative measures of a compound's potency and efficacy at a molecular level and its effects in a cellular context.
Derivatives have been extensively studied as enzyme inhibitors. For example, the indanone derivative 13e (E2020), a complex piperidine compound, was identified as a highly potent acetylcholinesterase (AChE) inhibitor with an IC₅₀ value of 5.7 nM. nih.gov In the realm of monoacylglycerol lipase (MAGL) inhibitors, benzylpiperidine derivatives have also shown significant promise. The most effective compounds from this class demonstrated potent inhibition of the isolated enzyme and also functioned effectively in U937 human monocytic cells.
In the context of monoamine transporters, a series of cis-3,6-disubstituted piperidine derivatives were evaluated for their affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters using radioligand binding assays. One of the most potent enantiomers, S,S-(-)-19a , exhibited a high affinity for DAT with an IC₅₀ value of 11.3 nM, showing greater selectivity for DAT over SERT and NET. nih.gov
The anticancer potential of related structures has been assessed using cytotoxicity assays. Magnolol-based Mannich base derivatives containing a piperidine scaffold were evaluated against a panel of human tumor cell lines (A549, T47D, Hela, and MCF-7) using the MTT method. ajchem-a.com One derivative, 112a , showed strong antiproliferative properties, particularly against MCF-7, T47D, and Hela cell lines, with IC₅₀ values of 3.32, 0.91, and 1.71 µM, respectively. ajchem-a.com Similarly, novel pentacyclic benzimidazole derivatives featuring amino side chains were tested for antiproliferative effects. Derivative 6 , which has an N,N-dimethylaminopropylamino side chain, was identified as a promising lead, showing substantial inhibitory effects at submicromolar concentrations (IC₅₀ 0.3–1.8 µM) across multiple cancer cell lines. mdpi.com
The table below presents a summary of the in vitro pharmacological data for various derivatives.
| Compound/Derivative Class | Assay Type | Biological Target/Cell Line | Result (IC₅₀ / Kᵢ) | Reference(s) |
| Indanone Derivative 13e (E2020) | Enzyme Inhibition | Acetylcholinesterase (AChE) | 5.7 nM | nih.gov |
| Benzylpiperidine Derivatives | Enzyme/Cell-based Inhibition | Monoacylglycerol Lipase (MAGL) / U937 cells | Potent inhibition observed | |
| Piperidine Derivative S,S-(-)-19a | Radioligand Binding | Dopamine Transporter (DAT) | 11.3 nM | nih.gov |
| (S)-dihydroisoquinoline Derivative 2d | Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | 1.38 µM | mdpi.com |
| (S)-dihydroisoquinoline Derivative 2j | Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | 2.48 µM | mdpi.com |
| Magnolol Derivative 112a | MTT Cytotoxicity Assay | Hela Cancer Cell Line | 1.71 µM | ajchem-a.com |
| Magnolol Derivative 112a | MTT Cytotoxicity Assay | MCF-7 Cancer Cell Line | 3.32 µM | ajchem-a.com |
| Pentacyclic Benzimidazole 6 | Antiproliferative Assay | Various Cancer Cell Lines | 0.3–1.8 µM | mdpi.com |
Research Applications and Derivative Development of 1 Benzyl 6 Methylpiperidin 3 Amine
Use as a Chemical Probe for Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or biological pathways. While the benzylpiperidine core is present in many biologically active molecules, publicly available research to date does not extensively document the specific use of 1-Benzyl-6-methylpiperidin-3-amine as a chemical probe for biological research. uni.lu However, the broader class of substituted N-benzylpiperidines has been investigated for their interactions with biological targets. For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized and evaluated for their affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov One analog was identified as an allosteric modulator of the human serotonin transporter. nih.gov Such studies on related structures suggest the potential for derivatives of this compound to be developed as chemical probes for neurological targets.
Further research into the pharmacological profiling of this compound and its derivatives could elucidate their potential as tool compounds for studying specific biological processes.
Scaffold Design for Novel Chemical Entities
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. unisi.it The N-benzylpiperidine motif, in particular, is a versatile tool for medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates. pharmaffiliates.com
The structure of this compound provides several points for chemical modification, allowing for the creation of a diverse library of derivatives. The benzyl (B1604629) group can be substituted, the amine group can be functionalized, and the stereochemistry of the chiral centers can be varied to explore the structure-activity relationships (SAR) and develop novel chemical entities with desired biological activities.
Recent research has focused on benzylpiperidine and benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.gov The benzylpiperidine scaffold has been a key component in the design of these inhibitors. nih.gov In other research, N-benzyl-6-methylpicolinamides were identified as a novel scaffold for bleaching herbicides, demonstrating the versatility of the benzyl-substituted amine motif in different areas of chemical research. pharmaffiliates.com
The development of new synthetic methodologies, such as the double aza-Michael reaction to access chiral 2-substituted 4-piperidone (B1582916) building blocks, further expands the potential of using piperidine-based scaffolds for creating novel compounds. unisi.it
Intermediate in the Synthesis of Complex Organic Molecules
This compound and its analogs are valuable intermediates in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The reactive amine group and the potential for further functionalization of the piperidine ring make it a versatile building block.
For example, a process for the preparation of tofacitinib (B832), a Janus kinase (JAK) inhibitor, utilizes a derivative of 1-benzyl-4-methylpiperidin-3-amine (B1443157) as a key intermediate. The synthesis involves the reaction of this piperidine derivative with a pyrimidine (B1678525) core. Various synthetic routes have been developed to produce these intermediates efficiently and with high purity. pharmaffiliates.com
The following table summarizes some key intermediates and their synthetic applications:
| Intermediate | Application | Reference |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Synthesis of Tofacitinib | nih.gov |
| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | Synthesis of Tofacitinib | nih.gov |
| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Intermediate in Tofacitinib synthesis | |
| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide | Related compound to Tofacitinib intermediates |
Synthesis of Chiral Pharmaceutical Intermediates
The presence of chiral centers in this compound makes it a crucial starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The stereochemistry of drug molecules is often critical for their efficacy and safety.
A significant application of a derivative of this compound is in the synthesis of the chiral piperidine core of Tofacitinib. The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for Tofacitinib, has been a subject of extensive research. pharmaffiliates.comnih.gov The process often involves the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired stereoisomer with high optical purity. pharmaffiliates.com
One patented process describes the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or a salt thereof in high yield and high optical purity, which is then used in the synthesis of Tofacitinib. Another patent details a process for preparing tofacitinib starting from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
The development of efficient and scalable routes to these chiral intermediates is critical for the industrial production of such pharmaceuticals. The research in this area highlights the importance of this compound and its derivatives as foundational molecules in the pharmaceutical industry.
Challenges and Future Research Directions for 1 Benzyl 6 Methylpiperidin 3 Amine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted piperidines like 1-Benzyl-6-methylpiperidin-3-amine often involves multi-step processes that can be inefficient and generate significant waste. Traditional methods, such as the hydrogenation of pyridine (B92270) derivatives, frequently require harsh conditions like high temperatures and pressures, alongside expensive transition metal catalysts. nih.gov A major challenge is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
Future research should focus on:
Biocatalysis: Employing enzymes, such as imine reductases (IREDs) and galactose oxidase (GOase), in one-pot cascade reactions can offer a greener alternative. rsc.orgnih.govrsc.org These enzymatic methods can proceed under ambient conditions and utilize renewable feedstocks, significantly improving the sustainability of the synthesis. rsc.org For instance, a one-pot enzymatic cascade has been successfully used to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from bio-renewable amino acids. rsc.org
Novel Catalytic Systems: Exploring new catalysts, such as heterogeneous cobalt catalysts on titanium nanoparticles, could enable acid-free hydrogenation under milder conditions. nih.gov Gold-catalyzed annulation procedures also present a promising method for the direct assembly of highly substituted piperidines. ajchem-a.com
Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through cascade reactions or multicomponent reactions where several bonds are formed in a single operation.
Advanced Stereochemical Control in Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound has three stereocenters, meaning it can exist as multiple stereoisomers. Controlling the stereochemical outcome of the synthesis is therefore of paramount importance but remains a significant challenge.
Future research directions include:
Asymmetric Catalysis: The development of new chiral catalysts, including rhodium-based systems for asymmetric reductive Heck reactions, can provide access to specific enantiomers with high enantioselectivity. acs.org A key challenge is that transition metal catalysis with heterocyclic compounds can be difficult due to catalyst poisoning. acs.org
Chirality Induction: Utilizing exocyclic chirality to induce the desired stereochemistry in the piperidine (B6355638) ring is a promising strategy. rsc.org This has been demonstrated in nitroalkene/amine/enone (NAE) condensation reactions to produce enantiopure piperidines. rsc.org
Diastereoselective Reactions: Methods like radical cyclization have shown promise in producing trisubstituted piperidines with high diastereoselectivity. nih.gov Further optimization of these methods for substrates like those required for this compound is needed. Gold-catalyzed cyclizations have also been shown to be highly diastereoselective. nih.gov
Conformational Control: Exploiting the conformational preferences of piperidine ring intermediates can be used to direct the stereochemical outcome of subsequent reactions, allowing for the transformation of one diastereoisomer into another. whiterose.ac.uk
Deeper Mechanistic Understanding of Biological Interactions
Future research should aim for:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl (B1604629), methyl, and amine substituents to probe their effects on biological activity. This can help to identify the key pharmacophoric features required for interaction with a specific target. nih.gov
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding modes of this compound with potential protein targets. nih.govresearchgate.netrsc.org These computational studies can reveal crucial amino acid residues involved in binding and provide insights into the mechanism of interaction. nih.govresearchgate.net
Biophysical Techniques: Employing techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to experimentally validate the binding interactions predicted by computational models and to determine binding affinities and kinetics.
Exploration of Novel Biological Targets through High-Throughput Screening and Computational Methods
Identifying the biological targets of this compound is crucial for understanding its potential therapeutic applications. The vastness of the proteome presents a significant challenge, which can be addressed by modern screening and computational techniques.
Key future research areas are:
High-Throughput Screening (HTS): Screening libraries of piperidine derivatives, including this compound, against large panels of biological targets to identify potential "hits." hilarispublisher.com
Virtual Screening: Using computational models of protein targets to screen large virtual libraries of compounds to identify those with a high probability of binding. researchgate.nethilarispublisher.com This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
Fragment-Based Drug Discovery (FBDD): Using smaller, less complex fragments of the molecule to identify initial binding interactions, which can then be built upon to create more potent and selective ligands. whiterose.ac.uk The piperidine scaffold itself can be considered a valuable 3D fragment. whiterose.ac.uk
Integrated Approaches: Combining HTS with computational methods can create a synergistic workflow. hilarispublisher.com For example, computational approaches can be used to analyze HTS data, prioritize hits, and guide the design of follow-up experiments. hilarispublisher.com
Application in Chemical Biology Tools and Probe Development
Beyond direct therapeutic applications, compounds like this compound can be developed into valuable chemical probes to study biological processes. Chemical probes are small molecules designed to interact with a specific protein or pathway in a controlled manner, allowing researchers to investigate its function in a cellular or organismal context. mskcc.org
Future research in this area should focus on:
Probe Design and Synthesis: Modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. mskcc.org This requires developing versatile synthetic methodologies that allow for late-stage functionalization. chemrxiv.org
Target Engagement and Validation: Using the developed probes to confirm target engagement in living cells and to identify the specific proteins that the compound interacts with.
Activity-Based Protein Profiling (ABPP): Developing probes that covalently bind to the active site of an enzyme, allowing for the assessment of enzyme activity in complex biological systems.
Imaging Agents: Incorporating radioisotopes into the structure could enable its use as a probe for Positron Emission Tomography (PET) imaging, facilitating the study of its distribution and target engagement in vivo. acs.org
By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound and related substituted piperidines, paving the way for new discoveries in medicinal chemistry and chemical biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-6-methylpiperidin-3-amine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. A multi-step approach similar to pyrrolidine derivatives (e.g., 1-Benzylpyrrolidin-3-amine Hydrochloride) can be adapted, utilizing benzyl halides and methylamine precursors under inert conditions. Purity validation requires HPLC or TLC for intermediate checks, followed by crystallography (SHELX/SIR97) for structural confirmation .
Q. How can the solubility of this compound be systematically evaluated for experimental design?
- Methodological Answer : Employ a synthetic method to measure solubility in solvents (e.g., methanol, DMF) across temperatures (298–343 K). Use the Apelblat or λh equation to correlate experimental data, and calculate thermodynamic parameters (ΔH, ΔS) via the van’t Hoff equation, as demonstrated for structurally related amines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm substitution patterns on the piperidine ring. IR spectroscopy identifies amine N-H stretches (~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction with SHELXL/SIR97 ensures stereochemical accuracy .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Prioritize in vitro assays targeting GPCRs or ion channels, given the piperidine scaffold’s prevalence in neuromodulators. Use competitive binding assays with radiolabeled ligands (e.g., H-labeled analogs) and assess cytotoxicity via MTT assays. Reference studies on trifluoromethyl-pyridine derivatives for mechanistic parallels .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions (e.g., over-alkylation)?
- Methodological Answer : Employ kinetic control via slow addition of benzylating agents at low temperatures (0–5°C). Use bulky bases (e.g., DBU) to suppress N-overalkylation. Monitor reaction progress with in situ FTIR or LC-MS. Computational tools (DFT) can predict reactive sites to guide optimization .
Q. What computational approaches are suitable for predicting the compound’s receptor-binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., σ-1 or dopamine receptors). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Compare with fluorinated analogs (e.g., 3-(Trifluoromethyl)aniline derivatives) to evaluate electronic effects .
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodological Answer : Cross-validate data using orthogonal methods (e.g., DSC for stability, gravimetry for solubility). Apply QbD principles to identify critical parameters (pH, temperature). Reference safety data sheets (SDS) for storage recommendations, noting gaps in existing literature .
Q. What strategies enable mechanistic studies of the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Use isotopic labeling (N or H) to track reaction pathways. Conduct kinetic studies under varying pH and solvent polarities. Compare with piperidine derivatives (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine) to isolate steric vs. electronic effects .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
